molecular formula C8H13N3O2 B2693115 ethyl 3-(4-aminopyrazol-1-yl)propanoate CAS No. 1620585-78-5

ethyl 3-(4-aminopyrazol-1-yl)propanoate

Cat. No.: B2693115
CAS No.: 1620585-78-5
M. Wt: 183.211
InChI Key: PRWYPENSVGBTOY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-aminopyrazol-1-yl)propanoate is a chemical compound of significant interest in synthetic and medicinal chemistry research, serving as a versatile building block for the development of novel bioactive molecules. Its structure incorporates two critical functional features: a 4-aminopyrazole ring and an ethyl propanoate side chain. The 4-aminopyrazole scaffold is a privileged structure in drug discovery, known to provide useful ligands for a variety of enzymes and receptors, including p38MAPK, various kinases, and COX enzymes . Research into 4-aminopyrazole derivatives has yielded several drug candidates in clinical trials, such as potent inhibitors of cyclin-dependent kinases (CDKs) . The free amino group on the pyrazole ring acts as both a hydrogen bond donor and acceptor, enabling key interactions with biological targets and making it a valuable precursor for further chemical functionalization, such as the formation of thiourea moieties or incorporation into more complex fused heterocyclic systems . The ester group offers a handle for further synthetic modification, including hydrolysis to acids or reduction to alcohols, allowing researchers to fine-tune the properties of the final molecule. As such, this compound is an invaluable intermediate for researchers synthesizing potential therapeutic agents for areas including oncology, anti-infectives, and anti-inflammatory applications . This product is intended for research purposes and is strictly not for human therapeutic or diagnostic use.

Properties

IUPAC Name

ethyl 3-(4-aminopyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-2-13-8(12)3-4-11-6-7(9)5-10-11/h5-6H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWYPENSVGBTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-aminopyrazol-1-yl)propanoate can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by esterification. One common method involves the reaction of 4-aminopyrazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-aminopyrazol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-(4-aminopyrazol-1-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-aminopyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: Amino Group: Enhances hydrogen-bonding capacity and participation in coordination chemistry, which is critical for biological activity (e.g., antibacterial properties in thiazolidinone derivatives) . Halogen Substituents (e.g., Iodo): Facilitate cross-coupling reactions (e.g., Suzuki or Ullmann reactions), making iodinated analogs valuable in drug synthesis . Methylthio Group: Contributes to aroma profiles in natural products (e.g., pineapple volatiles) but lacks pharmaceutical relevance compared to amino or halogenated analogs .

Synthetic Methodologies: Halogenated Pyrazoles: Synthesized via nucleophilic substitution or cyclization reactions under reflux conditions (e.g., using AcOH or KOH) . Amino Derivatives: Often prepared via reactions with hydrazine derivatives or ammonia sources, as seen in thiazolidinone synthesis .

Biological Activity: Thiazolidinone derivatives with aminomethylene groups exhibit moderate antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), suggesting that the amino group in ethyl 3-(4-aminopyrazol-1-yl)propanoate could similarly enhance bioactivity .

Q & A

Q. What are the standard synthetic routes for ethyl 3-(4-aminopyrazol-1-yl)propanoate, and what reaction conditions are critical for high yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-aminopyrazole with ethyl acrylate derivatives in the presence of a base (e.g., potassium carbonate) and aprotic solvents like dimethylformamide (DMF) at reflux conditions (~80–100°C). Key parameters include stoichiometric ratios, solvent polarity, and reaction time to minimize side products . A representative procedure from analogous pyrazole esters uses multi-step protocols with yields >80% when intermediates are purified via column chromatography .

Reaction Component Example Conditions Reference
BaseK₂CO₃, 1.5 equiv
SolventDMF, 80°C, 12–24 h
PurificationSilica gel chromatography (EtOAc/hexane)

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the ester group (δ ~4.1–4.3 ppm for CH₂CH₃) and pyrazole ring protons (δ ~7.5–8.5 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹, NH₂ bending at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₈H₁₂N₃O₂: 182.0925) . X-ray crystallography, though less common, provides definitive 3D conformation .

Q. How is the biological activity of this compound initially screened in medicinal chemistry research?

Preliminary assays include:

  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Testing against targets like cyclooxygenase (COX) or kinases via fluorometric/colorimetric kits .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations . Positive controls (e.g., ampicillin for antimicrobial studies) and structure-activity relationship (SAR) comparisons with analogs (e.g., chloro or methyl substitutions) are essential .

Advanced Research Questions

Q. How can researchers optimize the esterification step in the synthesis to improve scalability while maintaining purity?

Scalability challenges include side reactions (e.g., hydrolysis of the ester group) and purification bottlenecks. Strategies:

  • Solvent Selection : Replace DMF with tetrahydrofuran (THF) or acetonitrile to reduce boiling point and ease solvent removal .
  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Continuous Flow Reactors : Improve reproducibility and yield (>90%) by controlling residence time and temperature gradients .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives like this compound?

Discrepancies often arise from assay variability or structural impurities. Mitigation approaches:

  • Comparative SAR Studies : Test analogs (e.g., ethyl 3-(4-chloro-pyrazol-1-yl)propanoate) to isolate substituent effects .
  • Purity Validation : Use HPLC (≥95% purity) and elemental analysis to exclude confounding factors .
  • Standardized Assay Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure inter-lab consistency .

Q. What computational methods are used to predict the reactivity and stability of this compound in solution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Tautomerization : Energy barriers for pyrazole ring proton shifts .
  • Solvent Effects : Polarizable Continuum Model (PCM) simulations in water/DMF .
  • Degradation Pathways : Transition-state analysis for ester hydrolysis under acidic/basic conditions .
Parameter Computational Insight Reference
Tautomer Stability4-Amino form is 5 kcal/mol more stable
Hydrolysis Activation EnergyΔG‡ = 22.3 kcal/mol (pH 7)

Methodological Considerations

  • Data Reproducibility : Replicate synthetic steps ≥3 times with detailed logs of temperature, stirring speed, and solvent batches .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing; avoid human/animal studies without regulatory approval .

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